(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol
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Overview
Description
(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol is a chemical compound with the molecular formula C7H5BrF3NO It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a hydroxymethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol typically involves the bromination of 5-(trifluoromethyl)pyridin-2-yl)methanol. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or dimethylformamide (DMF), and catalysts like palladium or copper.
Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide, often in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), typically in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or other reduced derivatives.
Scientific Research Applications
(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol depends on its specific application and the target it interacts with. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
- 2-Bromo-3-methoxy-5-(trifluoromethyl)pyridine
Uniqueness
(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol is unique due to the presence of both a bromine atom and a trifluoromethyl group on the pyridine ring, along with a hydroxymethyl group. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. Additionally, the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various applications.
Properties
IUPAC Name |
[3-bromo-5-(trifluoromethyl)pyridin-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-5-1-4(7(9,10)11)2-12-6(5)3-13/h1-2,13H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLGBYBURCGYCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)CO)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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